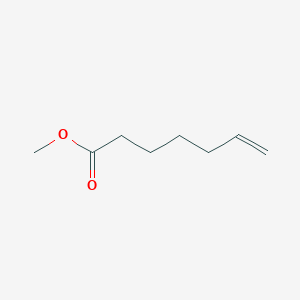

Methyl 6-heptenoate

Description

Contextualization within Unsaturated Ester Chemistry

Methyl 6-heptenoate, with the chemical formula C8H14O2, is classified as an unsaturated ester. nih.govamerigoscientific.comchemspider.com This classification arises from its molecular structure, which features a methyl ester group (-COOCH3) at one end of a seven-carbon chain and a carbon-carbon double bond (C=C) between the sixth and seventh carbon atoms. sigmaaldrich.comuni.lu This terminal alkene distinguishes it from its saturated counterpart, methyl heptanoate (B1214049), and from other unsaturated esters where the double bond is located at different positions within the carbon chain.

The presence of two distinct functional groups imparts a dual reactivity to the molecule. The ester group can undergo reactions such as hydrolysis, transesterification, and reduction, typical of carboxylic acid derivatives. The terminal alkene group, however, is susceptible to a wide array of addition reactions, including hydrogenation, halogenation, and epoxidation, as well as more complex transformations like polymerization and metathesis. The spatial separation of these two functional groups allows for selective reactions at one site without affecting the other, a characteristic that is highly valued in multistep synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H14O2 nih.gov |

| Molecular Weight | 142.20 g/mol nih.gov |

| CAS Number | 1745-17-1 amerigoscientific.com |

| IUPAC Name | methyl hept-6-enoate nih.gov |

| Density | 0.909 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.426 sigmaaldrich.com |

| Boiling Point | Not specified |

| Flash Point | 61.7 °C (143.1 °F) sigmaaldrich.com |

Significance in Advanced Organic Synthesis and Reaction Mechanisms

The unique structure of this compound makes it a significant substrate in the field of advanced organic synthesis, where it is used both as a versatile starting material and as a tool for investigating reaction mechanisms.

Olefin Metathesis: As a molecule with a terminal double bond, this compound is an excellent substrate for olefin metathesis, a powerful carbon-carbon bond-forming reaction that has revolutionized synthetic chemistry. wikipedia.org This reaction, catalyzed by transition metal complexes (e.g., Grubbs or Schrock catalysts), can be used to synthesize a variety of molecules, including polymers and macrocycles, by redistributing alkene fragments. wikipedia.org The ester functionality often remains intact during this process, allowing for the creation of complex functionalized products.

Cyclization Reactions: The 6-heptenoate scaffold is instrumental in studies of cyclization reactions. For instance, research on the cyclization of methyl-substituted 6-heptenyl radicals demonstrates that these structures preferentially undergo 6-exo cyclization to form substituted cyclohexane (B81311) rings. nih.gov While this study focuses on a radical intermediate, it highlights the utility of the seven-carbon chain with a terminal alkene in forming six-membered rings, a common structural motif in natural products and pharmaceuticals.

Multi-site Functionalization: Recent advancements in synthetic methodology have focused on the selective functionalization of alkenes. nih.gov this compound serves as a model substrate for developing reactions that can target the double bond for various transformations, such as hydrofunctionalization or difunctionalization, leading to the rapid construction of molecular complexity.

Role as a Model Compound in Interdisciplinary Studies

Beyond its applications in traditional organic synthesis, this compound and its close structural analogs serve as important model compounds in interdisciplinary research, particularly in the field of catalysis.

Table 2: Key Research Applications of the Heptenoate Scaffold

| Research Area | Application | Key Transformation |

|---|---|---|

| Advanced Synthesis | Olefin Metathesis | Formation of new C=C bonds from terminal alkenes wikipedia.org |

| Mechanistic Studies | Radical Cyclization | Formation of cyclohexane rings via 6-exo cyclization nih.gov |

| Catalysis | Hydrodeoxygenation Model | Catalytic conversion of esters to hydrocarbons aalto.fi |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl hept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h3H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMPWMPPJYBDKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339135 | |

| Record name | Methyl 6-heptenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1745-17-1 | |

| Record name | Methyl 6-heptenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1745-17-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Advanced Organic Transformations of Methyl 6 Heptenoate

Oxidative Processes and Decomposition Pathways

The presence of both an ester moiety and a C=C double bond in methyl 6-heptenoate gives rise to complex oxidative and decomposition pathways. These processes often involve radical intermediates and are highly relevant to its behavior as a component of biofuel.

Radical-Mediated Oxidation Mechanisms in Fuel Chemistry

While this compound is a fuel molecule itself, unsaturated esters are also formed as intermediate products during the oxidation of larger saturated and unsaturated fatty acid methyl esters (FAMEs), which are the primary components of biodiesel. The oxidation of larger esters can lead to the formation of various smaller unsaturated esters through complex reaction sequences. For instance, the oxidation of methyl linoleate (B1235992), a polyunsaturated FAME, has been shown to produce a variety of smaller oxidized and unsaturated products. mdpi.com

The primary mechanism for the oxidation of esters involves the abstraction of hydrogen atoms by radicals, leading to the formation of ester radicals. These radicals can then undergo further reactions, including the formation of hydroperoxides, cyclic ethers, ketones, aldehydes, and unsaturated methyl esters. nrel.gov

Once formed, or if present as a primary fuel component, this compound's subsequent reactivity is dominated by radical attack. The primary sites for radical attack are the allylic C-H bonds, due to their lower bond dissociation energy compared to other C-H bonds in the molecule. Theoretical studies on similar unsaturated methyl esters, such as methyl-3-hexenoate, have shown that H-abstraction reactions by radicals like OH and H are most favorable at the allylic position. acs.org

The reaction with hydroxyl (OH) radicals, a key oxidant in combustion and atmospheric chemistry, proceeds via two main channels: H-abstraction and OH addition to the double bond. At lower temperatures, addition reactions are often dominant, while at higher temperatures, H-abstraction becomes more significant. acs.org For methyl acrylate, the simplest unsaturated methyl ester, H-abstraction by OH radicals is a key reaction, with the site of abstraction influencing the subsequent product distribution. acs.org

The product distribution from the oxidation of unsaturated esters is complex and temperature-dependent. For example, the niobium(V) oxide-catalyzed oxidation of methyl linoleate with hydrogen peroxide yields products such as methyl 9-oxo-nonanoate, n-hexanal, and methyl 12-oxo-dodec-9-enoate, indicating cleavage at the double bonds. mdpi.com While not directly on this compound, this suggests that oxidative pathways can lead to a variety of carbonyl compounds and shorter-chain esters.

Table 1: Potential Products from the Radical-Mediated Oxidation of Unsaturated Methyl Esters (by Analogy)

| Reactant | Oxidizing Species | Observed/Predicted Products | Reference Compound | Citation |

|---|---|---|---|---|

| Unsaturated Methyl Ester | OH, H, O2 | Shorter chain aldehydes, ketones, and esters; Carbonyl compounds | Methyl Linoleate | mdpi.com |

| Unsaturated Methyl Ester | Radicals (e.g., OH, H) | Allylic radical intermediates leading to various oxygenated products | Methyl-3-hexenoate | acs.org |

| Unsaturated Methyl Ester | Radicals (e.g., OH, H, HO2) | Radicals formed at various positions leading to a complex product mixture | Methyl Acrylate | acs.org |

Unimolecular Decomposition Dynamics and Kinetic Modeling

At elevated temperatures, such as those encountered in combustion engines, this compound can undergo unimolecular decomposition. These reactions are crucial for kinetic models that aim to predict combustion phenomena like ignition delay and pollutant formation.

The unimolecular decomposition of this compound is expected to proceed through various bond-fission reactions. The C-C bond beta to the double bond is a likely point of cleavage, leading to the formation of an allyl radical and a shorter ester radical. The allyl radical (ĊH2CH=CH2) is a relatively stable radical due to resonance, making this a favorable decomposition pathway.

Studies on the unimolecular decomposition of 2-methyloxetanyl radicals, which also contain an allylic system, show the formation of formaldehyde (B43269) and an allyl radical as a significant pathway. nih.gov This supports the hypothesis that the decomposition of this compound can lead to the formation of stable allyl radicals. The other fragment would be a shorter ester radical, which would then undergo further decomposition.

Beta-scission is a fundamental reaction in the decomposition of radical species, where a bond beta to the radical center cleaves. wikipedia.org In the context of this compound decomposition, once a radical is formed on the alkyl chain (for instance, after an H-abstraction), beta-scission reactions can lead to the formation of smaller alkenes and new radical species. researchgate.net

For a radical centered on the carbon adjacent to the ester group, beta-scission could lead to the formation of a smaller alkene and a radical stabilized by the ester functionality. If the radical is located elsewhere on the chain, different beta-scission pathways become accessible, leading to a variety of smaller alkenes and oxygenated fragments. The study of the thermal-oxidative degradation of polymers shows that beta-scission of radicals leads to the formation of ketones, aldehydes, and other oxygenated functional groups. nih.gov

Table 2: Representative Beta-Scission Reactions in Radical Decomposition (General Examples)

| Radical Type | Decomposition Process | Products | Significance | Citation |

|---|---|---|---|---|

| Alkyl Radical | C-C bond cleavage beta to the radical center | Smaller alkene + Smaller alkyl radical | Key step in thermal cracking and pyrolysis | wikipedia.orgresearchgate.net |

| Alkoxy Radical | C-C bond cleavage beta to the oxygen radical | Carbonyl compound + Alkyl radical | Important in the decomposition of hydroperoxides | researchgate.net |

| Polymer Radical | Chain scission via beta-cleavage | Shorter polymer chains, monomers, various oxygenated products | Primary mechanism of polymer degradation | nih.gov |

Catalytic Transformations

Catalysis offers powerful methods to transform this compound with high efficiency and selectivity, targeting either the carbon-carbon double bond or the ester functional group.

Olefin metathesis is a powerful organic reaction involving the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, typically featuring ruthenium, molybdenum, or tungsten. wikipedia.org For unsaturated esters like this compound, this reaction opens pathways to a diverse range of molecules, including macrocycles and polymers. organic-chemistry.org The reaction's outcome is often driven by entropy, for instance, by the removal of a volatile byproduct like ethylene (B1197577) gas. wikipedia.org

Key types of olefin metathesis applicable to this compound include:

Ring-Closing Metathesis (RCM): This intramolecular reaction connects two terminal alkenes within the same molecule to form a cyclic alkene. wikipedia.org While this compound itself cannot undergo RCM as it only has one alkene, a precursor diene containing the heptenoate structure could be cyclized. RCM is a favored method for synthesizing rings from 5 to 30 atoms. organic-chemistry.orglibretexts.org The reaction is synthetically valuable as it creates a stable, non-native carbon-carbon bond with a defined geometry. nih.gov

Cross-Metathesis (CM): This intermolecular reaction occurs between two different alkenes. organic-chemistry.org For this compound, CM with another olefin allows for the introduction of new functional groups at the terminus of the alkyl chain. For example, the cross-metathesis between ethyl 6-heptenoate and 1-octene (B94956) has been demonstrated using silica-supported tungsten and molybdenum pre-catalysts. researchgate.net Statistically, a cross-metathesis reaction can lead to a mixture of homocoupled and cross-coupled products, but selectivity can be achieved when the reacting alkenes have different reactivities. organic-chemistry.org

Ring-Opening Metathesis Polymerization (ROMP): While not directly applicable to this compound, ROMP involves the polymerization of cyclic olefins, a reaction class that highlights the versatility of metathesis catalysts. organic-chemistry.org

The general mechanism, first proposed by Yves Chauvin, involves the formation of a metallacyclobutane intermediate from the reaction of the catalyst's metal alkylidene with the substrate's alkene. wikipedia.orglibretexts.org This intermediate can then rearrange to release a new alkene product and regenerate the metal alkylidene catalyst, which continues the cycle.

| Metathesis Type | Description | Applicability to this compound Structure | Typical Products |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic alkene and a small olefin byproduct (e.g., ethylene). wikipedia.orgsigmaaldrich.com | Applicable to precursors containing the heptenoate moiety and a second alkene group. | Unsaturated macrocycles, lactones. |

| Cross-Metathesis (CM) | Intermolecular reaction between two different alkenes to exchange substituents. organic-chemistry.org | Directly applicable; reacts with another olefin to form a new, longer-chain unsaturated ester. | Functionalized, longer-chain unsaturated esters. |

| Enyne Metathesis | Intramolecular reaction of a molecule containing both an alkene and an alkyne. wikipedia.org | Applicable to alkyne-containing derivatives of this compound. | Cyclic dienes. |

Hydrogenation and hydrodeoxygenation are crucial catalytic reduction processes that can selectively modify the functional groups of esters.

Hydrogenation is a chemical reaction between a molecule and hydrogen, typically in the presence of a catalyst, to reduce or saturate the compound. nih.govlibretexts.org For an unsaturated ester, hydrogenation can proceed via several pathways:

Alkene Hydrogenation: The carbon-carbon double bond can be selectively saturated to yield the corresponding saturated ester (Methyl heptanoate). This is a common transformation. libretexts.org

Ester Hydrogenation: The ester group can be reduced to an alcohol. The catalytic hydrogenation of esters to alcohols is a fundamental process for producing versatile building blocks for various industries. nih.gov This reduction often requires more forcing conditions (high pressure and temperature) than alkene hydrogenation. researchgate.net

Complete Hydrogenation: Both the alkene and the ester functionalities can be reduced simultaneously to produce the corresponding saturated alcohol (Heptan-1-ol).

Transfer hydrogenation offers an alternative to using pressurized hydrogen gas, employing molecules like isopropanol (B130326) or ethanol (B145695) as a hydrogen source. nih.govnih.gov Research has shown that certain ruthenium catalysts can selectively hydrogenate the ester group in an unsaturated ester while leaving the C=C double bond intact under mild conditions. researchgate.net

Hydrodeoxygenation (HDO) is a more intensive hydrogenolysis process that removes oxygen atoms from a compound. wikipedia.org In the context of bio-oil upgrading, HDO is used to convert oxygen-rich feedstocks like fatty acid esters into hydrocarbons suitable for biofuels. aalto.fi The process uses hydrogen to cleave C-O bonds, producing water as a byproduct. acs.orgnih.gov

For an ester like this compound, HDO pathways can include:

Decarbonylation/Decarboxylation: The ester is converted to a hydrocarbon with one less carbon atom. One proposed pathway involves the initial hydrogenolysis of the ester to a carboxylic acid, which then undergoes further reaction steps to form a C(n-1) alkane. aalto.fi

Hydrogenolysis/Hydrogenation: The ester is converted to a hydrocarbon with the same number of carbon atoms. A plausible pathway involves the hydrogenation of the ester to an intermediate hemiacetal, followed by hydrogenolysis to yield an ether, or direct hydrogenolysis to produce alcohols which are then further deoxygenated. acs.orgnih.gov

Catalysts for HDO are often bifunctional. For example, in studies with Rh/ZrO₂, both the rhodium metal and the zirconia support were found to be active in catalyzing HDO reactions. aalto.fi Similarly, a platinum-molybdenum catalyst on a zirconia support (Pt-Mo/ZrO₂) has been shown to be highly effective for the selective HDO of esters to ethers under mild conditions (0.5 MPa H₂ at 100 °C). acs.orgnih.govnih.gov

| Process | General Outcome for an Ester | Catalyst Example | Typical Conditions | Reference |

|---|---|---|---|---|

| Selective Carbonyl Hydrogenation | Unsaturated ester → Unsaturated alcohol | Ruthenium Pincer Complexes | Low temperature (e.g., 40°C), 5 bar H₂ | researchgate.net |

| Alkene Hydrogenation | Unsaturated ester → Saturated ester | Palladium on Carbon (Pd/C) | Room temperature, atmospheric H₂ | organic-chemistry.org |

| Hydrodeoxygenation (HDO) to Ethers | Ester → Ether | Pt-Mo/ZrO₂ | 100°C, 0.5 MPa H₂ | acs.orgnih.govnih.gov |

| Hydrodeoxygenation (HDO) to Alkanes | Ester → Alkane | Rh/ZrO₂ | 250-330°C, 40-100 bar H₂ | aalto.fi |

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. tcichemicals.comthieme-connect.com These reactions, many of which were recognized with the 2010 Nobel Prize in Chemistry, typically couple an organometallic reagent with an organic halide or pseudohalide. tcichemicals.comwikipedia.org For an unsaturated compound like this compound, the terminal alkene serves as a handle for various coupling transformations.

Heck Reaction: The Heck reaction couples an unsaturated halide (or triflate) with an alkene, catalyzed by palladium. wikipedia.org This reaction forms a substituted alkene and was one of the first examples of a C-C bond-forming reaction following a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgyoutube.com this compound could react with an aryl or vinyl halide to extend the carbon chain and introduce new functionality, typically with high trans selectivity. organic-chemistry.org

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organic halide or triflate. libretexts.org While typically used for aryl-aryl coupling, variations exist for coupling with alkenes. More relevant to the ester functionality, recent advances have enabled the Suzuki-Miyaura coupling of esters themselves, where the C(acyl)-O bond is cleaved and coupled with an organoboron reagent, providing a route to ketones. rsc.orgnih.gov

Other Cross-Coupling Reactions: A wide array of other named reactions, such as those developed by Stille (using organotin reagents), Negishi (organozinc), and Kumada (Grignard reagents), have become fundamental methods in organic synthesis. thieme-connect.com These methods allow for the formation of C-C bonds by coupling various organometallic reagents with organic electrophiles, and the principles can be applied to functionalize unsaturated systems. tcichemicals.com

The general catalytic cycle for many of these reactions involves three key steps:

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-halide bond of the electrophile, forming a higher oxidation state complex (e.g., Pd(II)). libretexts.org

Transmetalation: The organic group from the organometallic nucleophile is transferred to the palladium center, displacing the halide. libretexts.org

Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

| Reaction Name | Nucleophile | Electrophile | Typical Catalyst | Bond Formed |

|---|---|---|---|---|

| Heck-Mizoroki | Alkene | Aryl/Vinyl Halide or Triflate | Palladium | C(sp²)-C(sp²) |

| Suzuki-Miyaura | Organoboron compound | Aryl/Vinyl Halide or Triflate | Palladium | C(sp²)-C(sp²) |

| Stille | Organotin compound | Aryl/Vinyl Halide or Triflate | Palladium | C(sp²)-C(sp²) |

| Negishi | Organozinc compound | Aryl/Vinyl Halide or Triflate | Palladium or Nickel | C(sp²)-C(sp²) |

| Kumada | Grignard Reagent (Organomagnesium) | Aryl/Vinyl Halide or Triflate | Palladium or Nickel | C(sp²)-C(sp²) |

Exploration of Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is dictated by its two primary functional groups: the nucleophilic C=C double bond and the electrophilic ester carbonyl group.

Electrophilic Reactivity of the Alkene: The π-bond of the alkene is electron-rich, making it susceptible to attack by electrophiles. libretexts.org This is the basis of electrophilic addition reactions. The general mechanism proceeds in two steps:

The alkene's π electrons act as a nucleophile, attacking an electrophile (E⁺). This forms a new sigma bond and results in a carbocation intermediate. msu.edupressbooks.pub For this compound, attack by an electrophile like H⁺ from HBr would lead to a secondary carbocation.

A nucleophile (Nu⁻) then attacks the electrophilic carbocation, forming the final addition product. libretexts.orglibretexts.org

According to Markovnikov's rule, when an acid like HX adds across the double bond of an unsymmetrically substituted alkene, the hydrogen atom attaches to the carbon that has more hydrogen substituents, and the halide (X) attaches to the carbon with more alkyl substituents. pressbooks.pub This is because this pathway proceeds through the more stable carbocation intermediate.

Nucleophilic Reactivity at the Ester Carbonyl: The ester group features a carbonyl carbon that is electrophilic due to the polarization of the C=O bond and the inductive effect of the methoxy (B1213986) group. This site is the primary target for nucleophiles. Common reactions involving nucleophilic attack at the ester carbonyl include:

Saponification: Hydrolysis of the ester under basic conditions using a nucleophile like hydroxide (B78521) (OH⁻) to yield a carboxylate salt and methanol (B129727).

Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst, where the methoxy group is replaced by a different alkoxy group.

Aminolysis: Reaction with an amine to form an amide.

Reduction: Reaction with nucleophilic reducing agents like lithium aluminum hydride to yield an alcohol.

The alkene double bond is generally unreactive toward nucleophiles. However, the protons on the carbon alpha to the ester carbonyl (C2 position) have increased acidity and can be removed by a strong base to form a nucleophilic enolate intermediate, which can then participate in a range of C-C bond-forming reactions.

| Functional Group | Reactivity Type | Reacts With | Typical Reaction | Product Type |

|---|---|---|---|---|

| Alkene (C=C) | Nucleophilic (itself) | Electrophiles (e.g., H⁺, Br⁺, BH₃) | Electrophilic Addition | Halogenated or hydroxylated alkanoate |

| Substrate in | Transition Metal Catalysts | Cross-Coupling, Metathesis | Functionalized alkenes, cyclic compounds | |

| Ester (-COOCH₃) | Electrophilic (itself) | Nucleophiles (e.g., OH⁻, RO⁻, LiAlH₄) | Nucleophilic Acyl Substitution/Addition | Carboxylate, new ester, alcohol |

| Source of Acidic Protons | Strong Bases (e.g., LDA) | Enolate Formation | α-functionalized ester |

Spectroscopic Characterization and Advanced Analytical Methodologies in Research

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile compounds like methyl 6-heptenoate. In this method, the compound is vaporized and separated from other components in a mixture based on its boiling point and interactions with the stationary phase of the GC column. Following separation, the molecules are ionized and fragmented in the mass spectrometer, yielding a unique mass spectrum that serves as a molecular fingerprint.

For this compound, the electron ionization (EI) mass spectrum is characterized by a molecular ion peak (M⁺) corresponding to its molecular weight, although it may be of low intensity. More prominent are the fragment ions resulting from predictable cleavage patterns. Key fragments for fatty acid methyl esters (FAMEs) include a prominent peak at m/z 74, which corresponds to the McLafferty rearrangement of the methyl ester group, and other ions resulting from cleavage along the alkyl chain. The retention time in the gas chromatogram provides an additional layer of identification. mdpi.com Quantification can be achieved by integrating the peak area and comparing it to that of a known concentration of a standard. nih.gov GC-MS offers high sensitivity and selectivity, making it suitable for analyzing this compound in complex matrices. chromatographyonline.com

A representative total ion chromatogram from a GC-MS analysis of a mixture containing various fatty acid methyl esters would show distinct peaks for each component, including one for this compound, separated based on their volatility and polarity. researchgate.netgcms.cz

Interactive Data Table: Expected GC-MS Data for this compound

| Parameter | Expected Value/Characteristic |

| Retention Time | Dependent on GC column and temperature program |

| Molecular Ion (M⁺) | m/z 142 |

| Key Fragment Ions | m/z 74 (McLafferty rearrangement), 41, 55, 87 |

| Base Peak | Typically m/z 74 |

The terminal double bond in this compound is susceptible to oxidation, a process that can be effectively monitored using GC-MS. Autoxidation, which proceeds via a free-radical chain reaction, can lead to the formation of various oxygenated products. dtic.milwikipedia.org The initiation of this process involves the abstraction of an allylic hydrogen, leading to a radical that can then react with molecular oxygen to form a peroxy radical. This radical can subsequently abstract a hydrogen from another molecule to form a hydroperoxide, which is a primary oxidation product. researchgate.net

Further reactions of these hydroperoxides can lead to a complex mixture of secondary oxidation products, including aldehydes, ketones, alcohols, and shorter-chain fatty acid esters, as well as polymeric materials. GC-MS is instrumental in separating and identifying these volatile oxidation products. For instance, the oxidation of the closely related saturated methyl heptanoate (B1214049) has been shown to produce a variety of olefins, unsaturated esters, and cyclic ethers. mdpi.com In the case of this compound, one would expect the formation of compounds resulting from the cleavage of the double bond, such as smaller aldehydes, as well as the formation of epoxides and other oxygenated derivatives. The identification of these products by GC-MS provides crucial insights into the oxidation mechanism and the stability of the compound under various conditions. deepdyve.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Mechanistic Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure. For this compound, the FTIR spectrum will exhibit distinct peaks corresponding to its ester and alkene functionalities.

The most prominent absorption would be the C=O stretching vibration of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. Other key absorptions include the C-O stretching vibrations of the ester group between 1300-1000 cm⁻¹, C-H stretching vibrations of the alkyl chain just below 3000 cm⁻¹, and the characteristic absorptions of the terminal double bond. These would include the =C-H stretching vibration above 3000 cm⁻¹ and the C=C stretching vibration around 1640 cm⁻¹. chemicalbook.comacs.org

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretch | 1735 - 1750 |

| Ester (C-O) | Stretch | 1300 - 1000 |

| Alkene (=C-H) | Stretch | ~3070 |

| Alkene (C=C) | Stretch | ~1640 |

| Alkyl (C-H) | Stretch | 2850 - 2960 |

FTIR spectroscopy is also invaluable for mechanistic studies, such as monitoring the progress of reactions involving this compound. spectrabase.com For example, during an esterification reaction to synthesize the compound, the disappearance of the broad O-H stretch from the carboxylic acid reactant and the appearance of the sharp C=O stretch of the ester product can be monitored in real-time. Similarly, in reactions involving the double bond, such as hydrogenation or oxidation, the disappearance or shifting of the C=C and =C-H absorption bands can provide kinetic and mechanistic information. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules like this compound. Both ¹H NMR and ¹³C NMR provide rich information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum of this compound, the protons of the methyl ester group (-OCH₃) would appear as a sharp singlet at approximately 3.6-3.7 ppm. The protons on the carbon adjacent to the carbonyl group (-CH₂-COO-) would be found downfield around 2.2-2.3 ppm. The vinyl protons of the terminal double bond (=CH₂) would appear as multiplets in the range of 4.9-5.1 ppm, and the proton on the adjacent carbon (-CH=) would be a multiplet further downfield, around 5.7-5.9 ppm. The remaining methylene (B1212753) protons in the alkyl chain would produce overlapping signals in the upfield region of the spectrum. nist.govresearchgate.net

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group is typically the most downfield signal, appearing around 174 ppm. The carbons of the double bond would be in the olefinic region, approximately between 115 and 138 ppm. The carbon of the methyl ester group would be around 51 ppm, and the carbons of the methylene groups of the chain would appear at various upfield shifts. oregonstate.edudocbrown.info The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the entire molecular structure of this compound. chemicalbook.comspectrabase.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position (from COOCH₃) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -COOCH₃ | ~3.67 (s) | ~51.5 |

| C2 (-CH₂-) | ~2.30 (t) | ~33.8 |

| C3 (-CH₂-) | ~1.64 (p) | ~24.5 |

| C4 (-CH₂-) | ~1.40 (p) | ~28.3 |

| C5 (-CH₂-) | ~2.05 (q) | ~33.2 |

| C6 (-CH=) | ~5.81 (m) | ~138.3 |

| C7 (=CH₂) | ~4.99 (m) | ~114.8 |

| C=O | - | ~174.1 |

Note: s = singlet, t = triplet, p = pentet, q = quartet, m = multiplet. Predicted values are based on standard chemical shift tables and data for similar compounds.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Complex Mixture Analysis

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a highly sensitive and powerful analytical technique for the analysis of non-volatile or thermally labile compounds in complex mixtures. UPLC utilizes smaller stationary phase particles than traditional HPLC, resulting in higher resolution, faster analysis times, and increased sensitivity. When coupled with a mass spectrometer, it allows for the precise identification and quantification of individual components.

For the analysis of this compound, particularly in complex biological or industrial samples, UPLC-MS can be invaluable. jsbms.jp While GC-MS is well-suited for volatile FAMEs, UPLC-MS can be advantageous when dealing with less volatile oxidation products or when analyzing mixtures that contain a wide range of compound polarities. nih.gov Reversed-phase UPLC, where the stationary phase is nonpolar, can effectively separate this compound from more polar or less polar impurities. The separation of isomers, such as those with the double bond at different positions, can also be achieved with optimized UPLC methods, often by coupling columns to increase the separation length. jsbms.jptheanalyticalscientist.com

The mass spectrometer provides detection and structural information. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar and semi-polar molecules. The resulting mass spectra can be used to confirm the identity of this compound and to identify and quantify related compounds in the mixture. The high sensitivity of UPLC-MS makes it particularly useful for trace-level analysis. nih.gov

Computational Chemistry and Theoretical Studies on Methyl 6 Heptenoate Reactivity

Quantum Chemical Calculations for Reactive Site Analysis

Quantum chemical calculations are instrumental in identifying the most probable sites for chemical attack on a molecule. By calculating the electronic structure and related properties, we can gain insights into the molecule's reactivity.

The Molecular Electrostatic Surface Potential (MESP) is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In methyl 6-heptenoate, the MESP would highlight the electron-rich areas around the oxygen atoms of the ester group and the carbon-carbon double bond. These regions are susceptible to electrophilic attack. Conversely, the carbonyl carbon of the ester group would be identified as an electron-deficient region, making it a likely site for nucleophilic attack.

Table 1: Predicted Reactive Sites in this compound from MESP Analysis

| Functional Group | Predicted Reactive Nature | Likely Type of Attack |

| Carbon-Carbon Double Bond (C=C) | Electron-rich (nucleophilic) | Electrophilic addition |

| Carbonyl Oxygen (C=O) | Electron-rich (nucleophilic) | Protonation, electrophilic attack |

| Ester Oxygen (O-CH3) | Electron-rich (nucleophilic) | Protonation, electrophilic attack |

| Carbonyl Carbon (C=O) | Electron-poor (electrophilic) | Nucleophilic acyl substitution |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govwikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. princeton.eduyoutube.com The energy and spatial distribution of these orbitals in this compound determine its reactivity in various reactions. numberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the carbon-carbon double bond, indicating that this is the most likely site for electrophilic attack. The LUMO, on the other hand, is anticipated to be centered on the carbonyl carbon of the ester group, making it the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Table 2: Application of FMO Theory to this compound Reactivity

| Molecular Orbital | Primary Location | Predicted Reactivity |

| HOMO | Carbon-Carbon Double Bond (C=C) | Site of electrophilic attack |

| LUMO | Carbonyl Carbon of Ester Group | Site of nucleophilic attack |

Potential Energy Surface (PES) Analysis for Reaction Pathways

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of the geometric coordinates of its atoms. wikipedia.orglibretexts.org By mapping the PES for a chemical reaction, chemists can identify the most favorable reaction pathway, including transition states and intermediates. nih.gov For this compound, a PES analysis could be applied to various reactions, such as its hydrolysis or oxidation.

For instance, in the case of the hydrolysis of the ester group, the PES would illustrate the energy changes as a water molecule approaches and reacts with the carbonyl carbon. The surface would show a minimum corresponding to the reactants (this compound and water), another minimum for the products (6-heptenoic acid and methanol), and a saddle point representing the transition state of the reaction. acs.org The energy difference between the reactants and the transition state determines the activation energy of the reaction. nih.gov Similarly, a PES for the addition of a reagent across the C=C double bond would reveal the energetic profile of that reaction pathway.

Chemical Kinetic Modeling in Complex Systems

Chemical kinetic modeling is a powerful technique used to simulate the behavior of complex chemical systems, such as combustion or atmospheric degradation. scilit.com These models consist of a detailed set of elementary reactions and their corresponding rate constants.

Developing a detailed reaction mechanism for a molecule like this compound involves identifying all plausible elementary reaction steps that can occur under specific conditions. nih.govunt.edu For an unsaturated ester, these reactions would include:

H-atom abstraction: Removal of a hydrogen atom from various positions along the carbon chain by reactive radicals.

Addition to the double bond: Radicals or other species adding across the C=C double bond.

Decomposition of the ester group: Reactions involving the cleavage of the C-O and C=O bonds in the ester functionality.

Isomerization reactions: Rearrangement of the molecular structure.

These mechanisms are often built by analogy to smaller, well-studied molecules and are refined using quantum chemical calculations to estimate the rate constants of key reactions. researchgate.net

Table 3: Representative Reaction Classes in a Detailed Kinetic Model for this compound

| Reaction Class | Example Reaction |

| H-atom Abstraction | C8H14O2 + OH• → C8H13O2• + H2O |

| Radical Addition | C8H14O2 + CH3• → •C9H17O2 |

| Unimolecular Decomposition | C8H14O2 → Products |

| Isomerization | R• → R'• (intramolecular H-shift) |

Detailed kinetic models for methyl esters are crucial for understanding and predicting their combustion behavior, particularly in the context of biofuels. nih.govunt.edu Biodiesel is primarily composed of fatty acid methyl esters. unt.edu By incorporating a detailed kinetic model for this compound into a larger combustion model, it is possible to simulate key combustion properties such as ignition delay, flame speed, and the formation of pollutants like soot and nitrogen oxides. researchgate.netyoutube.com

These predictive models are validated against experimental data from devices like shock tubes and jet-stirred reactors. nih.govresearchgate.net The insights gained from such models are essential for optimizing engine performance and reducing harmful emissions when using fuels containing unsaturated methyl esters. unt.edu

Applications of Methyl 6 Heptenoate As a Model Compound and Synthetic Intermediate in Research

Role in Biodiesel and Fuel Combustion Chemistry Studies

The combustion of biodiesel, which is primarily composed of a mixture of saturated and unsaturated fatty acid methyl esters (FAMEs), is a complex process. To better understand the intricate reaction mechanisms, researchers often utilize simpler, single-component surrogate fuels that represent the different classes of compounds found in the actual fuel.

Investigation of Oxidation Kinetics and Pathways

The presence and position of double bonds in the alkyl chain of FAMEs significantly influence their oxidation kinetics and combustion characteristics. thieme.deresearchgate.net Unsaturated esters, like methyl 6-heptenoate, are known to be more prone to oxidation than their saturated counterparts. nrel.gov The study of the oxidation of such compounds is crucial for understanding fuel stability and the formation of pollutants.

Research on the oxidation of various FAMEs has shown that the rate of oxidation is dependent on the degree of unsaturation. nih.govthieme.de For instance, studies comparing methyl esters with varying numbers of double bonds have revealed distinct reactivity and product distributions. researchgate.net The initial stages of oxidation often involve the formation of hydroperoxides, which can then decompose and lead to the formation of aldehydes, ketones, and carboxylic acids, affecting the fuel's properties. nrel.gov

Surrogate Fuel Component in Combustion Models

In the development of detailed kinetic models for biodiesel combustion, surrogate fuels are indispensable. llnl.gov These surrogates are typically composed of a few well-characterized components that represent the broader classes of molecules present in the real fuel, such as n-alkanes, and saturated and unsaturated methyl esters. mdpi.com

While more complex surrogates might include larger molecules like methyl decanoate (B1226879) and methyl-9-decenoate to better replicate the physical and chemical properties of biodiesel, smaller unsaturated esters can also play a role in foundational combustion research. mdpi.comresearchgate.net The use of a simpler surrogate component like this compound can help in elucidating specific reaction pathways related to unsaturation, which can then be incorporated into more comprehensive models for real biodiesel fuels. By studying the combustion of such a model compound, researchers can gain insights into ignition delay, flame speed, and the formation of soot and other emissions, which are critical parameters for engine performance and environmental impact.

Utilization in Chemo-Enzymatic Synthesis of Biologically Relevant Molecules

Chemo-enzymatic synthesis combines the high selectivity of enzymes with the versatility of chemical reactions to create efficient and sustainable synthetic routes to valuable molecules. doria.fi The presence of both a reactive double bond and an ester group makes this compound a suitable substrate for various chemo-enzymatic transformations to produce biologically relevant compounds.

Enzymes, such as lipases, can be employed for the highly selective epoxidation of the double bond in unsaturated fatty acid esters. researchgate.netresearchgate.netscielo.brusda.gov This process, often using hydrogen peroxide as a green oxidant, can lead to the formation of methyl 6,7-epoxyheptanoate. Chiral epoxides are valuable building blocks in the synthesis of a wide range of biologically active molecules and pharmaceuticals. researchgate.net For example, chiral epoxides derived from similar unsaturated esters have been used as intermediates in the synthesis of natural products and bioactive compounds. researchgate.net

Furthermore, the epoxide can be subsequently hydrolyzed, either chemically or enzymatically, to yield the corresponding diol, methyl 6,7-dihydroxyheptanoate. Vicinal diols are another important class of compounds with applications in pharmaceuticals and as chiral ligands in asymmetric synthesis. The chemo-enzymatic approach offers a mild and selective alternative to purely chemical methods for the synthesis of these valuable derivatives from simple unsaturated esters like this compound.

Intermediate in the Synthesis of Complex Organic Structures and Novel Compounds

The dual functionality of this compound makes it a useful starting material and intermediate in the construction of more complex organic molecules and novel compounds with potential applications in materials science and pharmaceuticals.

A notable example of its application is in the field of palladium-catalyzed aerobic oxidative functionalization of alkenes. thieme.deresearchgate.netnih.govthieme.de A study published in Nature Chemistry demonstrated a method for the multi-site programmable functionalization of terminal olefins, including this compound. nih.govresearchgate.net This innovative strategy allows for the controlled and selective introduction of functional groups at various positions along the hydrocarbon chain by controlling the interplay between alkene isomerization and oxidative functionalization. thieme.deresearchgate.netnih.govthieme.de Specifically, the research showcased the ability to achieve 1-acetoxylation, 2-acetoxylation, 1,2-diacetoxylation, and even 1,2,3-triacetoxylation of terminal alkenes. researchgate.netnih.gov This methodology can convert simple petrochemical feedstocks like this compound into valuable unsaturated alcohols and polyols, which are precursors to complex molecules such as monosaccharides and C-glycosides. thieme.denih.gov

The following table summarizes the types of functionalization achieved with terminal olefins in the aforementioned study, which are applicable to this compound.

| Functionalization Type | Description | Potential Product from this compound |

| 1-Acetoxylation | Anti-Markovnikov addition of an acetate (B1210297) group to the terminal carbon. | Methyl 7-acetoxy-5-heptenoate |

| 2-Acetoxylation | Addition of an acetate group to the second carbon from the terminus. | Methyl 6-acetoxy-x-heptenoate |

| 1,2-Diacetoxylation | Addition of acetate groups to both carbons of the original double bond. | Methyl 6,7-diacetoxyheptanoate |

| 1,2,3-Triacetoxylation | Addition of three acetate groups in a controlled manner. | Poly-functionalized heptanoate (B1214049) derivatives |

This programmable functionalization opens up new avenues for the synthesis of complex natural products and their analogues from simple and readily available starting materials like this compound.

Environmental Transformation and Persistence Mechanisms

Hydrolysis Processes in Aqueous Environments (General mechanisms for esters)

Hydrolysis is a significant abiotic degradation pathway for esters in aqueous environments, wherein the ester bond is cleaved to yield a carboxylic acid and an alcohol. In the case of Methyl 6-heptenoate, this process would result in the formation of 6-heptenoic acid and methanol (B129727). The rate of this reaction is highly dependent on the pH of the water and the temperature.

The hydrolysis of esters can be catalyzed by either acids or bases.

Base-Catalyzed Hydrolysis (Saponification) : Under neutral to basic conditions (high pH), hydrolysis is typically dominated by base catalysis. nih.gov The hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. This process, often termed saponification, is generally faster and is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is not susceptible to attack by the alcohol. nih.gov For most carboxylic acid esters, base-catalyzed hydrolysis is the more significant pathway under typical environmental pH conditions. nih.gov

Table 1: Hydrolysis Rate Constants and Half-Lives for Selected Carboxylate Esters at 25°C

| Compound | CAS Number | Base-Catalyzed Rate Constant (k_B) (M⁻¹ hr⁻¹) | Calculated Half-Life (pH 7) |

|---|---|---|---|

| Methyl acetate (B1210297) | 79-20-9 | 406 | 1.9 years |

| Ethyl benzoate | 93-89-0 | 655 | 1.2 years |

| Methyl acrylate | 96-33-3 | (4.5 ± 1.8) x 10⁵ | 1.7 years |

| Diethyl phthalate | 84-66-2 | 36 | 22 years |

| Di-n-butyl phthalate | 84-74-2 | 7.4 | 107 years |

Data sourced from a 1989 study on structure-activity relationships for environmental hydrolysis. epa.gov The half-lives are calculated for neutral pH where both neutral and base-catalyzed reactions contribute.

Microbially-Mediated Metabolic Fates (General mechanisms for esters)

Microbial degradation is a crucial process in the removal of organic compounds like this compound from the environment. Many microorganisms in soil and water possess the enzymatic machinery to utilize esters as a source of carbon and energy. arcjournals.orgoup.com The general metabolic fate involves a two-step process: initial hydrolysis of the ester bond followed by the degradation of the resulting alcohol and fatty acid.

Ester Hydrolysis : The first step is the enzymatic hydrolysis of the ester linkage by esterases or lipases, which are common extracellular or cell-surface enzymes. arcjournals.org This reaction cleaves this compound into methanol and 6-heptenoic acid. For example, bacteria such as Burkholderia cepacia have been shown to hydrolyze methyl aromatic esters, subsequently utilizing the resulting benzoic acid as a carbon source. oup.com Similarly, Lysinibacillus sphaericus can degrade various fatty acid methyl esters. arcjournals.org

Metabolism of Products :

Methanol : The methanol produced is a simple alcohol that is readily metabolized by a wide range of methylotrophic bacteria and yeasts.

6-Heptenoic Acid : The degradation of the unsaturated fatty acid, 6-heptenoic acid, proceeds through established metabolic pathways, primarily β-oxidation. mdpi.com Because it is an unsaturated fatty acid, its complete degradation requires additional enzymatic steps compared to saturated fatty acids. mdpi.comresearchgate.net Auxiliary enzymes, such as enoyl-CoA isomerases and reductases, are necessary to handle the double bond and allow the molecule to fully enter the β-oxidation spiral. mdpi.comresearchgate.net The degradation of unsaturated fatty acids has been studied in bacteria like E. coli and in eukaryotes like the yeast Saccharomyces cerevisiae. mdpi.comresearchgate.net

Under anaerobic conditions, the degradation of unsaturated fatty acids can also occur, although it may involve different microbial consortia than those that degrade saturated fatty acids. nih.gov The process can be initiated by the saturation of the double bond or by direct β-oxidation, ultimately leading to the production of acetate, propionate (B1217596) (for odd-chained acids), and methane. nih.gov

Table 3: General Microbial Degradation Pathway for this compound

| Step | Process | Enzymes Involved (General) | Products |

|---|---|---|---|

| 1. Hydrolysis | Cleavage of the ester bond. | Lipases, Esterases | 6-Heptenoic acid + Methanol |

| 2a. Fatty Acid Activation | Conversion of the fatty acid to its CoA thioester. | Acyl-CoA Synthetase | 6-Heptenoyl-CoA |

| 2b. β-Oxidation | Iterative two-carbon shortening of the fatty acyl-CoA chain. Requires auxiliary enzymes for the double bond. | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, Hydroxyacyl-CoA Dehydrogenase, Thiolase, Enoyl-CoA Isomerase, Reductase | Acetyl-CoA + Propionyl-CoA |

| 3. Methanol Metabolism | Oxidation of methanol. | Methanol Dehydrogenase | Formaldehyde (B43269), Formate, CO₂ |

Q & A

Q. Table 1. Analytical Parameters for this compound

| Parameter | Value/Description | Reference |

|---|---|---|

| GC Retention Time | 29.693 min (DB-5ms column) | |

| -NMR | δ 5.8–5.4 (m, 2H, CH=CH) | |

| -NMR | δ 174.2 (C=O), 130.5–128.1 (C=C) |

Q. Table 2. Common Contaminants in this compound

| Contaminant | Source | Mitigation Strategy |

|---|---|---|

| Ethyl 6-heptenoate | Esterification side-reaction | Use excess methanol, acid catalyst |

| Double-bond isomers | Thermal degradation | Store at 4°C, avoid prolonged heating |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.